molecular formula C17H12ClN5O2S B3508871 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B3508871
M. Wt: 385.8 g/mol
InChI Key: OPPJQTRELBSSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzothiazole derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been reported that this compound inhibits the activity of various enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide are still being studied. However, it has been reported that this compound has cytotoxic effects on cancer cells, anti-inflammatory effects, and antimicrobial effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has shown activity against various targets, making it a promising candidate for drug development. However, one of the limitations is the lack of information on the toxicity and pharmacokinetics of this compound, which needs to be further studied.

Future Directions

There are several future directions for the research on 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One of the directions is to study the toxicity and pharmacokinetics of this compound in animal models. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be further explored. Finally, the development of novel synthetic methods for this compound can also be a future direction for research.

Scientific Research Applications

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as an antitumor agent and has been tested against various cancer cell lines. It has also shown potential as an anti-inflammatory agent and has been tested in animal models of inflammation. Additionally, this compound has shown potential as an antimicrobial agent and has been tested against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c1-25-11-3-5-14-15(7-11)26-17(21-14)22-16(24)12-6-10(2-4-13(12)18)23-8-19-20-9-23/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJQTRELBSSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide
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2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide
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2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide

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